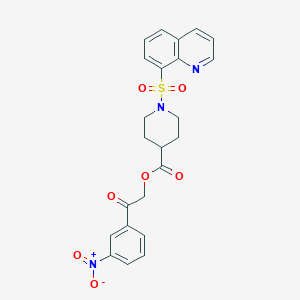
2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate” is a complex organic molecule. It contains several functional groups, including a nitrophenyl group, a quinolinylsulfonyl group, and a piperidine carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The nitrophenyl group could potentially undergo reactions like reduction, while the quinolinylsulfonyl group could participate in reactions like hydrolysis .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques: The compound is involved in various synthesis processes, such as the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and electrophilic substitution reactions, demonstrating its utility in creating complex organic structures (Aleksandrov, Zablotskii, & El’chaninov, 2020).
- Reactivity and Derivatives: The compound's derivatives, like 2-nitrophenylpyruvic acid, show potential in yielding other biologically significant compounds through catalytic hydrogenation, indicating a versatile role in organic synthesis (Baxter & Swan, 1967).
Biological and Photophysical Applications
- Excited-state Intramolecular Proton Transfer (ESIPT) Studies: The derivative 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, related to the primary compound, was used in studying ESIPT. Such compounds exhibit dual emissions and large Stokes' shift emission patterns, crucial for understanding solvent polarity effects on photophysical properties (Padalkar & Sekar, 2014).
- Antifungal and Antiviral Activity: Compounds like quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, structurally related to our compound of interest, have shown significant antifungal and antiviral activities. This suggests potential for similar compounds in pharmacological research (Wang et al., 2011).
Synthesis of Biologically Active Molecules
- One-Pot Synthesis Techniques: Research shows that derivatives of our compound can be synthesized via one-pot protocols, indicating efficiency in producing biologically active molecules (Gabrielli et al., 2016).
Pharmaceutical Research and Stability Studies
- Pharmaceutical Substance Stability: Stability studies of related compounds, like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, provide insight into the stability of pharmaceutical substances under various conditions, which is essential for drug development and safety assessments (Gendugov et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(18-5-1-7-19(14-18)26(29)30)15-33-23(28)17-9-12-25(13-10-17)34(31,32)21-8-2-4-16-6-3-11-24-22(16)21/h1-8,11,14,17H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAXCGRSAZUFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2461680.png)
![{2-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B2461682.png)
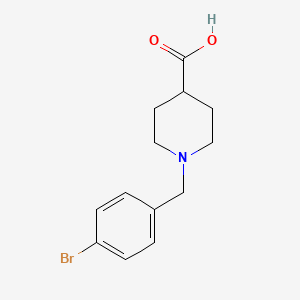
![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2461687.png)
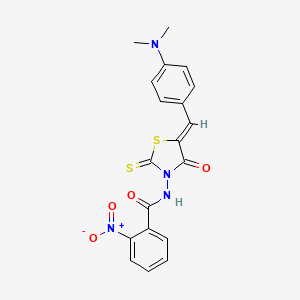
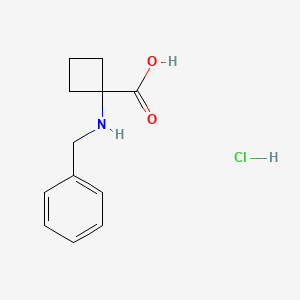

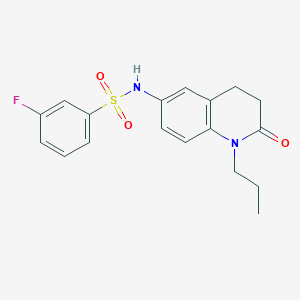
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
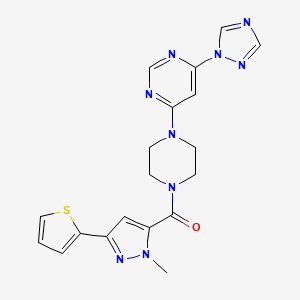
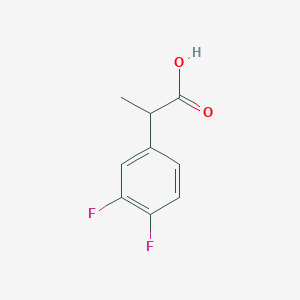
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)